molecular formula C20H22N2O2 B11176768 N-[4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-phenyl]-isobutyramide

N-[4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-phenyl]-isobutyramide

Cat. No.: B11176768
M. Wt: 322.4 g/mol
InChI Key: GSJBILDUFGGDEH-UHFFFAOYSA-N
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Description

2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a tetrahydroquinoline moiety, which is a saturated derivative of quinoline. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]PROPANAMIDE is unique due to its specific structure, which combines a tetrahydroquinoline moiety with an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-9-16(10-12-17)20(24)22-13-5-7-15-6-3-4-8-18(15)22/h3-4,6,8-12,14H,5,7,13H2,1-2H3,(H,21,23)

InChI Key

GSJBILDUFGGDEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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